molecular formula C2H6 B1605265 Ethane-1,1,1-d3 CAS No. 2031-95-0

Ethane-1,1,1-d3

Cat. No. B1605265
CAS RN: 2031-95-0
M. Wt: 33.09 g/mol
InChI Key: OTMSDBZUPAUEDD-FIBGUPNXSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethane-1,1,1-d3 involves two carbon atoms and six hydrogen/deuterium atoms . The infrared spectrum of Ethane-1,1,1-d3 in the 4600–5100-cm−1 and 5600–6300-cm−1 regions has been obtained . Of the eight band centers that were located, only the perpendicular bands ν5 + ν7, at 5065.9 cm−1 and 2ν7, at 5945.5 cm−1, were sufficiently resolved to make a rotational analysis possible .

Scientific Research Applications

Cometabolic Biodegradation in Aquifers

Ethane, including its isotopologues like Ethane-1,1,1-d3, has been studied for its potential to stimulate the biological degradation of contaminants like 1,4-dioxane in groundwater aquifers via aerobic cometabolism. Ethane-oxidizing cultures and pure cultures capable of growing on ethane have shown the ability to biodegrade certain environmental contaminants (Hatzinger et al., 2017).

Spectroscopy and Molecular Structure Analysis

Ethane-1,1,1-d3 has been utilized in infra-red and Raman spectroscopy studies. These investigations help in understanding the molecular structure and vibrational spectra of ethane and its isotopologues, contributing to the field of physical chemistry and molecular physics (Stitt, 1939).

Formation of Fragment Ions in Laser Fields

Research involving ethane-1,1,1-d3 includes examining its behavior under intense femtosecond laser fields. This has led to insights into the formation of fragment ions from ethane, contributing to the understanding of molecular dynamics and reaction mechanisms under high-intensity laser irradiation (Schirmel et al., 2013).

Synthesis of Carbon Nanotubes

Ethane has been used as a carbon source in the synthesis of multi-walled carbon nanotubes via chemical vapor deposition. Studies have shown high yield and quality of carbon nanotubes when ethane is used as the feedstock, which is important for materials science and nanotechnology applications (Louis et al., 2005).

Catalytic Cross-Coupling Reactions

Ethane derivatives like 1,1,1-tris(hydroxymethyl)ethane have been explored in copper-catalyzed cross-coupling reactions. These compounds act as efficient ligands in forming C-N, C-S, and C-O bonds, demonstrating their utility in organic synthesis and catalysis (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Effects in Diesel-Methane Dual-Fuel Combustion

Research on ethane, including its isotopologues, has included the study of its effects on diesel-methane dual-fuel combustion in engines. Adding ethane to methane in dual-fuel combustion systems can enhance ignitability and combustion efficiency, which is significant for automotive and energy research (Ahmad et al., 2021).

Synthesis of Deuterated Alkanes

Ethane-1,1,1-d3 has been synthesized from halides through dehalogenation methods. This process is important in producing deuterated compounds for various scientific applications, including as tracers or in spectroscopic studies (Leblanc et al., 1956).

Photoactive Gold Nanoclusters

The use of ethane-1,1,1-d3 derivatives in the synthesis of gold nanoclusters has been explored. These nanoclusters exhibit interesting properties like photoluminescence and can be used for photogeneration of singlet oxygen, relevant in materials science and photonic applications (Zhang et al., 2018).

properties

IUPAC Name

1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174200
Record name Ethane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,1,1-d3

CAS RN

2031-95-0
Record name Ethane-1,1,1-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-1,1,1-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The substitution of three hydrogen atoms with deuterium in Ethane-1,1,1-d3 introduces significant changes in its vibrational frequencies compared to regular ethane. This isotopic substitution leads to distinct and identifiable peaks in spectroscopic analyses, allowing researchers to probe molecular structure and dynamics with greater precision. For instance, studies have used Raman spectroscopy [] and infrared spectroscopy [] to analyze the rotational and vibrational characteristics of Ethane-1,1,1-d3, providing insights into its molecular geometry and bonding properties.

A: Researchers have successfully obtained high-resolution infrared spectra of Ethane-1,1,1-d3 []. These spectra have allowed for the identification and analysis of various vibrational bands, including the perpendicular band ν7 [] and the combination bands ν9 + ν10, ν3 + ν4, and ν5 []. Analysis of these bands has yielded important molecular constants such as rotational constants (A0, B0) [] and Coriolis coupling constants (ζ) []. These parameters are crucial for understanding the molecule's rotational-vibrational behavior and overall structure.

A: The incorporation of deuterium, a heavier isotope of hydrogen, results in a kinetic isotope effect. This means that reactions involving the breaking of C-D bonds in Ethane-1,1,1-d3 proceed at a slower rate compared to reactions involving C-H bond cleavage in ethane. This difference in reactivity has been exploited in studies examining the radiolysis of Ethane-1,1,1-d3 []. By analyzing the product distribution at various pressures and temperatures, researchers can gain valuable insights into the reaction mechanisms and energy transfer processes involved.

A: An efficient method for synthesizing Ethane-1,1,1-d3 involves the dehalogenation of 1,1,1-trichloroethane with zinc dust in a deuterium oxide (D2O) and dioxane solution []. This reaction leads to the replacement of chlorine atoms with deuterium, resulting in high yields of Ethane-1,1,1-d3 with good isotopic purity. This synthetic approach highlights the importance of deuterated reagents and solvents in preparing specifically labeled compounds for research purposes.

A: The unique properties of Ethane-1,1,1-d3 make it a valuable tool for studying photochemical reactions. Researchers have investigated the photolysis of Ethane-1,1,1-d3 at specific wavelengths, such as 1470 Å, to understand the photodissociation dynamics and the influence of pressure on the product channels []. These studies shed light on the fundamental processes involved in light-matter interactions and energy transfer within molecules.

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